molecular formula C39H50ClN11O10 B6295811 (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid;hydrochloride CAS No. 2415727-73-8

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B6295811
CAS No.: 2415727-73-8
M. Wt: 868.3 g/mol
InChI Key: KFUYBCCVPRHPCW-WYDLTDSDSA-N
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Description

The compound (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid;hydrochloride is a complex organic molecule with potential applications in various fields of scientific research. This compound features multiple functional groups, including amides, aromatic rings, and nitro groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core structure, followed by the sequential addition of functional groups. Common reagents used in the synthesis include amino acids, benzoyl chloride, and nitroaniline derivatives. The reactions are often carried out under controlled temperatures and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include purification steps such as crystallization or chromatography to isolate the final product. Quality control measures would be implemented to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The aromatic amine groups can be oxidized to form quinone derivatives.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic amine groups would yield quinone derivatives, while reduction of the nitro groups would produce corresponding amines.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: In the study of enzyme interactions and protein-ligand binding.

    Medicine: Potential use as a drug candidate for targeting specific biological pathways.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The aromatic rings and functional groups allow it to bind to proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid;hydrochloride

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H49N11O10.ClH/c40-27-13-5-4-12-26(27)34(51)47-31(22-24-10-2-1-3-11-24)36(53)45-29(15-8-20-44-39(41)42)35(52)46-30(37(54)48-21-9-16-32(48)38(55)56)14-6-7-19-43-28-18-17-25(49(57)58)23-33(28)50(59)60;/h1-5,10-13,17-18,23,29-32,43H,6-9,14-16,19-22,40H2,(H,45,53)(H,46,52)(H,47,51)(H,55,56)(H4,41,42,44);1H/t29-,30-,31-,32-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUYBCCVPRHPCW-WYDLTDSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50ClN11O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

868.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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